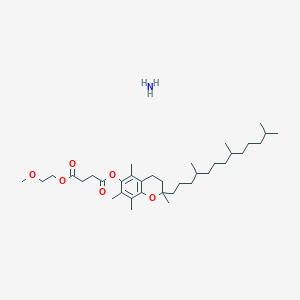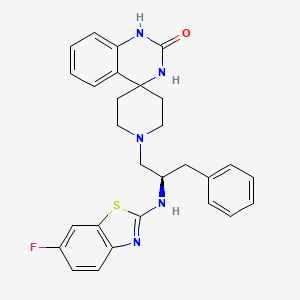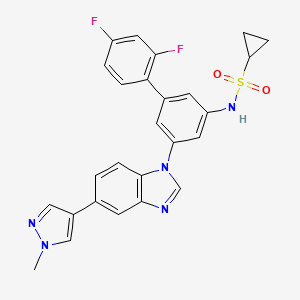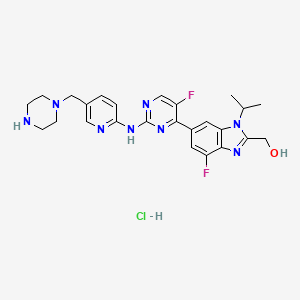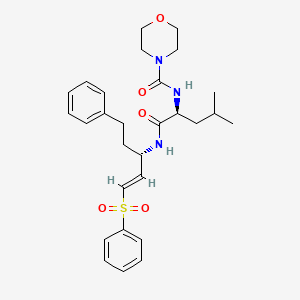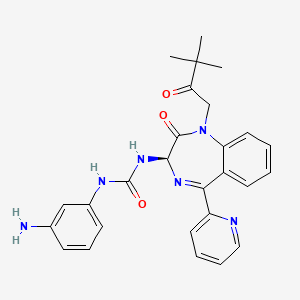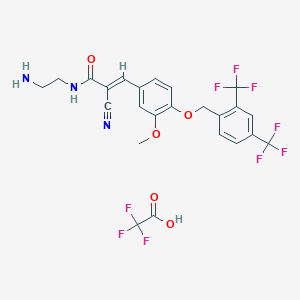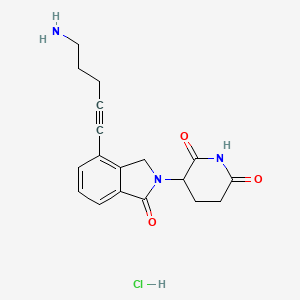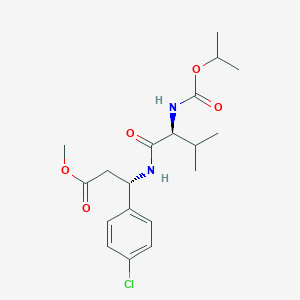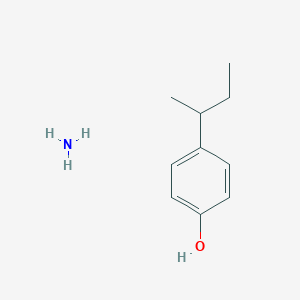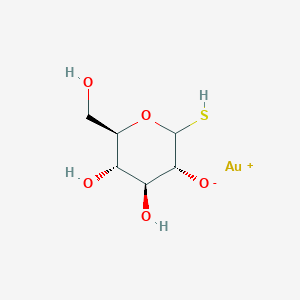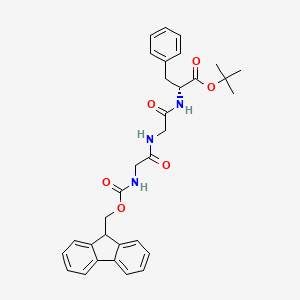
Fmoc-Gly-Gly-D-Phe-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly-Gly-D-Phe-OtBu is a synthetic peptide compound commonly used in the field of medicinal chemistry and biochemistry. It is composed of fluorenylmethyloxycarbonyl (Fmoc)-protected glycine-glycine-D-phenylalanine with a tert-butyl ester (OtBu) protecting group. This compound is particularly significant in the synthesis of antibody-drug conjugates (ADCs) due to its cleavable linker properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-D-Phe-OtBu typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy. The process begins with the attachment of the first amino acid to a solid support resin, followed by sequential addition of protected amino acids. Each amino acid addition involves deprotection of the Fmoc group using a base such as piperidine, followed by coupling with the next Fmoc-protected amino acid using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of deprotection and coupling, ensuring high efficiency and yield. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-Gly-D-Phe-OtBu undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as DIC and HOBt.
Cleavage Reactions: Removal of the OtBu protecting group under acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: DIC and HOBt in DMF.
Cleavage: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include the desired peptide sequence with or without protecting groups, depending on the stage of the synthesis .
Scientific Research Applications
Fmoc-Gly-Gly-D-Phe-OtBu is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: In the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: In the production of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of Fmoc-Gly-Gly-D-Phe-OtBu primarily involves its role as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved, releasing the active drug to exert its therapeutic effect. The molecular targets and pathways involved depend on the specific drug conjugated to the peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-Phe-OtBu: The non-D enantiomer of Fmoc-Gly-Gly-D-Phe-OtBu.
Fmoc-Gly-OtBu: A simpler peptide with only one glycine residue.
Fmoc-Aib-OMe: Another Fmoc-protected amino ester with different steric properties
Uniqueness
This compound is unique due to its specific sequence and the presence of the D-phenylalanine residue, which can impart different biological activities and stability compared to its L-phenylalanine counterpart .
Properties
IUPAC Name |
tert-butyl (2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLGBXCTOOARCT-HHHXNRCGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
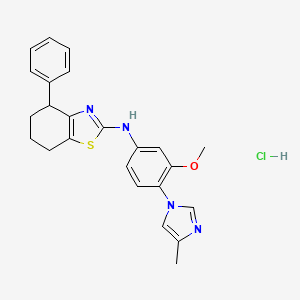
![3-(Benzo[d][1,3]dioxol-5-yl)-5-((1-cyclobutylpiperidin-4-yl)methyl)-1,2,4-oxadiazole](/img/structure/B8093346.png)
